Triethyl(ethynyl)stannane

Catalog No.
S3347804
CAS No.
994-39-8
M.F
C8H16Sn
M. Wt
230.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl(ethynyl)stannane

CAS Number

994-39-8

Product Name

Triethyl(ethynyl)stannane

IUPAC Name

triethyl(ethynyl)stannane

Molecular Formula

C8H16Sn

Molecular Weight

230.92 g/mol

InChI

InChI=1S/3C2H5.C2H.Sn/c4*1-2;/h3*1H2,2H3;1H;

InChI Key

HDNHRRHZLUJOOL-UHFFFAOYSA-N

SMILES

CC[Sn](CC)(CC)C#C

Canonical SMILES

CC[Sn](CC)(CC)C#C

Triethyl(ethynyl)stannane (CAS 994-39-8) is a specialized organometallic reagent utilized primarily as a two-carbon ethynylating agent in palladium-catalyzed Stille cross-coupling reactions. As a mid-chain alkylstannane, it provides a strategic balance between the high transmetalation reactivity of trimethyltin compounds and the lower toxicity profile of tributyltin derivatives [1]. It is typically procured by synthetic laboratories and pharmaceutical manufacturers requiring efficient ethynylation of aryl, vinyl, or heteroaryl electrophiles under mild, neutral conditions, particularly when basic alkyne activation or highly reactive organolithium reagents would cause functional group degradation [2].

Generic substitution with the more common tributyl(ethynyl)stannane often fails in late-stage synthesis due to the severe difficulty of removing highly lipophilic tributyltin byproducts (e.g., Bu3SnCl), which routinely co-elute with non-polar target molecules during standard chromatography [1]. Conversely, substituting with trimethyl(ethynyl)stannane introduces extreme volatility and severe neurotoxicity risks, complicating handling and requiring specialized containment infrastructure [2]. Triethyl(ethynyl)stannane is specifically selected when a process requires the higher transmetalation rates and easier byproduct clearance of a smaller alkyltin group, without incurring the extreme handling hazards and regulatory burdens associated with trimethyltin reagents [3].

Quantitative Atom Economy Advantage for Scale-Up Procurement

Triethyl(ethynyl)stannane has a molecular weight of 230.9 g/mol, compared to 315.1 g/mol for the industry-standard tributyl(ethynyl)stannane. This yields a 26.7% improvement in atom economy for the ethynyl transfer process [1]. In pilot-scale procurement, this translates to requiring significantly less reagent mass to achieve the same molar equivalent of ethynylation, reducing both raw material shipping volumes and the total mass of heavy-metal waste generated per batch [2].

Evidence DimensionReagent mass required per mole of ethynyl transfer
Target Compound Data230.9 g/mol
Comparator Or BaselineTributyl(ethynyl)stannane (315.1 g/mol)
Quantified Difference26.7% reduction in mass required per mole
ConditionsStoichiometric calculation for process scale-up

Higher atom economy directly reduces procurement volume and lowers the burden of heavy-metal waste disposal in industrial synthesis.

Enhanced Byproduct Clearance via Reduced Lipophilicity

The primary byproduct of the Stille coupling, triethyltin chloride (Et3SnCl), exhibits a significantly lower partition coefficient (LogP) compared to tributyltin chloride (Bu3SnCl). While Bu3SnCl is highly lipophilic and notoriously difficult to separate from non-polar organic products on silica gel, the more polar Et3SnCl can be partitioned into aqueous-alcoholic washes or effectively separated during standard column chromatography [1]. This eliminates the need for aggressive fluoride treatments or specialized polymeric scavengers often required for tributyltin removal.

Evidence DimensionByproduct lipophilicity and chromatographic separation
Target Compound DataEt3SnCl (moderate polarity, easily separated)
Comparator Or BaselineBu3SnCl (highly lipophilic, co-elutes with non-polar products)
Quantified DifferenceSignificant reduction in byproduct retention in the organic phase
ConditionsStandard silica gel chromatography and aqueous workup

Streamlined purification reduces downstream processing time and solvent consumption, making it highly relevant for late-stage pharmaceutical intermediate synthesis.

Accelerated Transmetalation in Sterically Hindered Couplings

In palladium-catalyzed Stille couplings, the transmetalation step is highly sensitive to the steric bulk of the alkyl groups on the tin center. The triethyltin moiety possesses a smaller Tolman cone angle than the tributyltin group, leading to faster transmetalation rates when coupling with sterically hindered aryl halides or triflates [1]. This kinetic advantage allows reactions to proceed at lower temperatures or with shorter reaction times, minimizing thermal degradation of sensitive substrates compared to the sluggish reactivity often observed with tributyl(ethynyl)stannane.

Evidence DimensionSteric hindrance and transmetalation rate
Target Compound DataTriethyltin group (reduced steric bulk, faster kinetics)
Comparator Or BaselineTributyltin group (bulky, slower transmetalation)
Quantified DifferenceEnables lower reaction temperatures or shorter times for hindered substrates
ConditionsPalladium-catalyzed cross-coupling with hindered electrophiles

Faster kinetics allow for milder reaction conditions, preserving fragile functional groups in complex molecule synthesis.

Optimized Volatility Profile vs. Trimethyltin Reagents

While trimethyl(ethynyl)stannane offers rapid transmetalation, its low boiling point and high vapor pressure make it extremely hazardous to handle outside of specialized containment due to severe inhalation toxicity. Triethyl(ethynyl)stannane provides a critical handling upgrade; its higher molecular weight and boiling point significantly reduce its volatility at standard room temperature [1]. This allows for safer weighing, transfer, and storage in standard fume hoods without the rapid evaporation and exposure risks associated with trimethyltin derivatives.

Evidence DimensionVolatility and handling risk
Target Compound DataTriethyl(ethynyl)stannane (manageable vapor pressure at 25 °C)
Comparator Or BaselineTrimethyl(ethynyl)stannane (highly volatile, severe inhalation hazard)
Quantified DifferenceDrastic reduction in evaporative loss and inhalation exposure risk during handling
ConditionsStandard laboratory weighing and transfer at 20-25 °C

Procuring the triethyl variant mitigates severe safety risks and reduces the need for specialized containment infrastructure required for trimethyltin compounds.

Late-Stage Ethynylation in API Synthesis

Procured for introducing terminal alkynes into complex pharmaceutical intermediates where mild, neutral conditions are required and where tributyltin byproducts would be impossible to remove without degrading the final product [1].

Synthesis of Conjugated Organic Materials

Utilized as a building block for ethynyl-linked organic electronic materials, where high atom economy and the complete removal of tin residues are critical for maintaining device performance and semiconductor purity [2].

Sterically Hindered Cross-Couplings

Selected for coupling an ethynyl group to a highly substituted aryl or heteroaryl halide, where the bulky tributyl(ethynyl)stannane fails to transmetalate efficiently and requires excessively high reaction temperatures [3].

Copper-Free Alternative to Sonogashira Coupling

Procured for substrates that are sensitive to the copper co-catalysts or basic amine solvents required in standard Sonogashira ethynylations, allowing for a completely neutral, copper-free Stille approach [4].

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